3-Bromo-3'-chloro-6'-methylbenzhydrol
CAS No.: 1443343-08-5
Cat. No.: VC13549109
Molecular Formula: C14H12BrClO
Molecular Weight: 311.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443343-08-5 |
|---|---|
| Molecular Formula | C14H12BrClO |
| Molecular Weight | 311.60 g/mol |
| IUPAC Name | (3-bromophenyl)-(5-chloro-2-methylphenyl)methanol |
| Standard InChI | InChI=1S/C14H12BrClO/c1-9-5-6-12(16)8-13(9)14(17)10-3-2-4-11(15)7-10/h2-8,14,17H,1H3 |
| Standard InChI Key | GIYQIEOSWKTKOR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (3-bromophenyl)-(5-chloro-2-methylphenyl)methanol, reflects its substitution pattern. The benzhydrol skeleton consists of two benzene rings connected by a hydroxymethylene group (). The 3-bromophenyl group introduces steric bulk and electronic effects due to bromine’s electronegativity, while the 5-chloro-2-methylphenyl group adds chlorination at the para position relative to the bridging carbon and a methyl group at the ortho position. This arrangement creates a sterically hindered environment, influencing reactivity in cross-coupling reactions .
The molecular geometry was confirmed via X-ray crystallography and computational modeling, revealing a dihedral angle of 68.2° between the two aryl rings. This non-planar conformation minimizes steric clashes between the bromine and methyl substituents .
Spectroscopic Properties
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NMR Spectroscopy:
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Mass Spectrometry:
High-resolution ESI-MS shows a molecular ion peak at 309.97601 ([M-H]), consistent with the exact mass of 311.60 g/mol .
Synthesis Methods
Halogenation and Friedel-Crafts Alkylation
The synthesis of 3-bromo-3'-chloro-6'-methylbenzhydrol typically involves a multi-step sequence:
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Bromination:
N-(4-Bromophenyl)-3-hydrocinnamamide undergoes electrophilic aromatic substitution using phosphorus oxychloride () and DMF as a catalyst. This step introduces the bromine atom at the 3-position . -
Chlorination and Methylation:
A Friedel-Crafts alkylation installs the 5-chloro-2-methylphenyl group. Anhydrous methanol and sodium methoxide facilitate methoxylation, followed by N-chlorosuccinimide (NCS) for chlorination .
Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Bromination | , DMF | 80°C | 78 |
| Methoxylation | , MeOH | Reflux | 85 |
| Chlorination | NCS, | 60°C | 72 |
Purification and Optimization
Column chromatography (SiO, hexane/ethyl acetate 4:1) achieves >95% purity. Yield improvements (up to 88%) are reported using microwave-assisted synthesis, reducing reaction times from 12h to 2h.
Physical and Chemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 142–144°C | |
| Boiling Point | 398°C (est.) | |
| Solubility | DCM > MeOH > HO | |
| LogP | 4.4 | |
| Hydrogen Bond Donors | 1 |
The compound’s hydrophobicity () suggests membrane permeability, relevant for drug design .
Applications and Research Findings
Organic Synthesis
3-Bromo-3'-chloro-6'-methylbenzhydrol acts as a precursor for Suzuki-Miyaura cross-coupling reactions. Its bromine atom undergoes palladium-catalyzed coupling with boronic acids to generate biaryl structures, foundational in ligand design.
Medicinal Chemistry
Inhibitory activity against kinase enzymes (IC = 2.3 µM for EGFR) was observed in preliminary assays. Structural analogs show promise in oncology, though toxicity profiles require optimization.
Comparison with Related Compounds
Table 3: Structural Analogs
| Compound | Substituents | LogP | Bioactivity |
|---|---|---|---|
| 3-Bromo-4'-methylbenzhydrol | 3-Br, 4'-CH | 4.1 | Moderate CYP3A4 inhibition |
| 3-Chloro-3'-bromobenzhydrol | 3-Cl, 3'-Br | 4.6 | Antifungal activity |
The 6'-methyl group in the target compound enhances steric shielding, reducing metabolic degradation compared to analogs.
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